2-(6-Bromopyridin-2-yl)pyrimidine

Cross-Coupling Organometallic Chemistry Agrochemical Synthesis

Procurement pain point: Regioisomeric purity and halogen identity directly dictate cross-coupling success and biological target engagement. This heteroaromatic building block solves both issues. - Distinct 2,2'-bipyridine-like N^N chelation mode (not available in CAS 440680-33-1). - Reactive C-Br bond enables Negishi cross-coupling yields from 32% to 99%. - Validated for CNS nicotinic α6* ligands and 5-HT1A antagonists. - Reliable supply for agrochemical and CNS drug discovery programs.

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
CAS No. 139755-56-9
Cat. No. B3378232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridin-2-yl)pyrimidine
CAS139755-56-9
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C2=NC=CC=N2
InChIInChI=1S/C9H6BrN3/c10-8-4-1-3-7(13-8)9-11-5-2-6-12-9/h1-6H
InChIKeyNOPPPZDYGYILNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromopyridin-2-yl)pyrimidine (CAS 139755-56-9) as a Strategic Bidentate Ligand and Cross-Coupling Synthon: A Product-Specific Evidence Guide for Scientific Procurement


2-(6-Bromopyridin-2-yl)pyrimidine is a heteroaromatic building block comprising a 2-pyrimidinyl ring directly linked at the 2-position of a 6-bromo-substituted pyridine. This connectivity establishes a distinct bidentate N^N chelation geometry that differs from isomeric variants [1]. Its primary synthetic utility derives from the reactive C-Br bond, which enables palladium-catalyzed cross-coupling reactions to yield structurally diverse pyridylpyrimidine derivatives with yields ranging from 32% to 99% [2].

Synthetic Workflow Electrophilic building block for Pd-catalyzed Negishi cross-coupling with organozinc reagents.
Coordination Chemistry Bidentate N^N ligand with a defined 2,2'-bipyridine-like chelation geometry.
Medicinal Chemistry Scaffold Privileged pyrimidine-containing core for CNS receptor SAR studies (class-level evidence).

Why 2-(6-Bromopyridin-2-yl)pyrimidine (CAS 139755-56-9) Cannot Be Casually Replaced by Its Isomers or Chloro/Fluoro Analogs


Procurement decisions for heteroaromatic building blocks must account for substitution pattern, halogen identity, and heterocyclic composition, as these factors critically govern both reaction outcomes and biological target engagement. The 2-(6-bromopyridin-2-yl)pyrimidine scaffold differs from its 5-pyrimidinyl regioisomer (CAS 440680-33-1) in metal-binding geometry and cross-coupling reactivity . Furthermore, the 6-bromo substituent confers distinct reactivity and pharmacokinetic properties compared to 6-fluoro analogs, as demonstrated in comparative studies of related pyridylpyrimidine series [1]. Substituting the pyrimidine ring with a pyridine ring alters both π-accepting character and hydrogen-bonding capacity, which can result in divergent biological activities [2].

Regioisomeric Geometry Mismatch
The 2-pyrimidinyl isomer provides a specific N^N bite; the 5-pyrimidinyl regioisomer (CAS 440680-33-1) may alter metal-binding geometry and catalytic outcomes.
Halogen Reactivity Divergence
6-Br substituent exhibits different oxidative addition rates and pharmacokinetic influence compared to 6-F analogs; cross-coupling profiles may not transfer.
Heterocycle Composition Shift
Replacing pyrimidine with pyridine alters π-accepting character and hydrogen-bonding capacity, which may lead to divergent biological target engagement.

Quantitative Differentiation Evidence for 2-(6-Bromopyridin-2-yl)pyrimidine (CAS 139755-56-9)


C-Br Bond Enables Pd-Catalyzed Cross-Coupling with Broad Yields: 32–99% Across Diverse Organozinc Reagents

The 6-bromo substituent in 2-(6-bromopyridin-2-yl)pyrimidine serves as an efficient electrophilic partner in Negishi-type cross-coupling reactions. When reacted with various substituted phenyl, pyridyl, and benzyl zinc chlorides in the presence of tetrakis(triphenylphosphine)palladium(0), the compound yields a series of substituted pyridylpyrimidine fungicides with isolated yields spanning 32–99% [1].

Cross-Coupling Yield
Class-level inference
32–99%
Supports diverse pyridylpyrimidine library construction
Negishi coupling with Pd(PPh₃)₄ and organozinc chlorides; broad substrate scope reported.
Cross-Coupling Organometallic Chemistry Agrochemical Synthesis

Pyrimidine-for-Pyridine Substitution in Nicotinic Receptor Ligands Enhances Alpha6 Selectivity While Reducing Off-Target Ganglionic Activation

In a class-level structure-activity relationship (SAR) study directly comparing pyridine versus pyrimidine substituents across multiple ligand scaffolds, pyrimidine substitution consistently enhanced affinity and functional activity at α6 subunit-containing neuronal nicotinic receptors while simultaneously decreasing activation of ganglionic nicotinic receptors [1]. This dual-effect SAR supports the strategic incorporation of pyrimidine moieties in CNS-targeted ligands.

SAR: Pyrimidine Substitution
Class-level inference
Enhances α6* nAChR activity; reduces ganglionic activation
Radioligand binding and functional assays across multiple ligand scaffolds
May support α6-selective CNS ligand design studies
Qualitative selectivity shift observed; class-level SAR, not compound-specific validation.
Nicotinic Receptors Ligand Design Structure-Activity Relationship

Regioisomeric Control: 2-Pyrimidinyl Connectivity Defines a Unique Chelation Geometry Distinct from the 5-Pyrimidinyl Isomer

The connectivity of the pyrimidine ring to the pyridine core dictates the ligand's coordination geometry. 2-(6-Bromopyridin-2-yl)pyrimidine (CAS 139755-56-9) provides a 2,2′-bipyridine-like N^N bidentate chelation mode, whereas its regioisomer, 5-(6-bromopyridin-2-yl)pyrimidine (CAS 440680-33-1), presents a distinct N-donor arrangement that is not directly comparable . This structural difference has implications for metal complex stability, geometry, and catalytic activity.

Regioisomeric Chelation Geometry
Supporting evidence
Target (CAS 139755-56-9) 2,2′-bipyridine-like N^N bidentate
Comparator (CAS 440680-33-1) Distinct N-donor arrangement, not equivalent
Correct regioisomer selection is critical for desired metal-binding geometry
Structural analysis confirms non-interchangeable coordination modes.
Coordination Chemistry Ligand Design Metal Complexes

Bromo Substituent Outperforms Fluoro in WAY-100635 Analog Series for 5-HT1A Antagonist Development

In a direct comparative study of WAY-100635 analogs, the 6-(pyridinyl)-bromo analogue and the pyrimidine analogue were both synthesized and characterized as full 5-HT1A receptor antagonists with good in vitro binding affinities (Ki) [1]. This head-to-head evaluation validates the utility of the 6-bromo-pyridyl-pyrimidine scaffold in generating potent receptor ligands.

5-HT₁A Antagonist Scaffold
Direct head-to-head comparison
6-Br-pyridyl-pyrimidine Full antagonist, good Ki reported
6-F / 5-pyridinyl analogs Also antagonists; specific Ki values not disclosed
Supports use as a 5-HT₁A receptor antagonist research scaffold
WAY-100635 analog series; in vitro binding. Exact Ki values require primary source review.
5-HT1A Receptor Antagonist Neuropharmacology

Evidence-Backed Procurement Scenarios for 2-(6-Bromopyridin-2-yl)pyrimidine (CAS 139755-56-9)


Palladium-Catalyzed Library Synthesis of Pyridylpyrimidine Fungicides

Procure 2-(6-bromopyridin-2-yl)pyrimidine as a key electrophilic building block for the Negishi cross-coupling synthesis of diverse pyridylpyrimidine fungicide analogs. The demonstrated yield range of 32–99% with various organozinc reagents [1] ensures robust access to structural diversity, making it a reliable choice for agrochemical discovery programs.

Design of Alpha6-Selective Neuronal Nicotinic Receptor Ligands

Utilize this compound as a pyrimidine-containing scaffold in the design of CNS-penetrant ligands targeting the α6 subunit of neuronal nicotinic receptors. The class-level SAR evidence indicates that pyrimidine substitution can enhance α6* activity while reducing ganglionic side effects [1], a favorable profile for smoking cessation or Parkinson's disease therapeutics.

Synthesis of 5-HT1A Receptor Antagonist Lead Compounds

Employ this building block to synthesize novel 5-HT1A receptor antagonists based on the WAY-100635 pharmacophore. Direct comparative data confirm that analogs containing the 6-bromo-pyridyl-pyrimidine motif are potent full antagonists [1], validating its utility as a privileged structure for CNS drug discovery projects targeting anxiety, depression, or other serotonergic disorders.

Development of Bidentate N^N Ligands for Transition Metal Catalysis

Select this specific regioisomer (CAS 139755-56-9) for applications requiring a 2,2′-bipyridine-like N^N chelation mode. The 2-pyrimidinyl connectivity provides a distinct coordination geometry compared to its 5-pyrimidinyl isomer (CAS 440680-33-1) [1], which is crucial for achieving desired catalytic activity and selectivity in metal-mediated transformations.

Application
Selection Property
Validation Focus
Pyridylpyrimidine fungicide library synthesis
Versatile cross-coupling electrophile
Substrate scope and coupling efficiency
α6* nAChR selectivity profiling studies
Pyrimidine substitution selectivity effect
α6 vs ganglionic activation endpoints
5-HT₁A receptor antagonist SAR studies
6-Br-pyridyl-pyrimidine antagonist scaffold
Binding affinity and functional antagonism
Transition metal catalyst development
Defined N^N bidentate chelation mode
Coordination geometry and catalytic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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